Defined (3S,4R) Stereochemistry Versus (3R,4S) Enantiomer: Implications for Chiral Recognition
The target compound possesses two defined stereocenters (3S,4R) with zero undefined stereocenters, as confirmed by PubChem's computed stereochemistry descriptors [1]. Its enantiomer, (3R,4S)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid (CAS 1330830-31-3), has identical molecular formula and computed physicochemical properties but opposite optical rotation and, critically, inverted three-dimensional geometry . In chiral biological environments such as enzyme active sites or receptor binding pockets, this stereochemical inversion can lead to complete loss of binding affinity. While no direct comparative biological data for this specific pair exists in the public domain, the well-established principle of stereospecificity in drug–target interactions mandates that procurement of the correct enantiomer is essential for assay reproducibility [2].
| Evidence Dimension | Stereochemical configuration (Defined Atom Stereocenter Count) |
|---|---|
| Target Compound Data | 2 defined stereocenters (3S,4R); 0 undefined stereocenters |
| Comparator Or Baseline | (3R,4S) enantiomer (CAS 1330830-31-3): 2 defined stereocenters (3R,4S); identical physicochemical properties |
| Quantified Difference | Stereochemical inversion; no quantitative biological difference data available |
| Conditions | PubChem computed stereochemistry; optical rotation not reported in public databases |
Why This Matters
Procurement teams must specify CAS 1049978-40-6 explicitly, as the enantiomer (CAS 1330830-31-3) cannot substitute without risking loss of biological activity in stereosensitive assays.
- [1] PubChem. (2026). Compound Summary for CID 2762141: (3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] Crossley, R. (1995). Chirality and Biological Activity of Drugs. CRC Press. (General principle of stereospecificity in drug action). View Source
